![molecular formula C12H12N4O3S2 B2701550 N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide CAS No. 868973-26-6](/img/structure/B2701550.png)

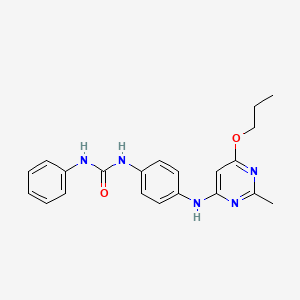

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the thiadiazole family, which is known for its diverse biological activities.

Aplicaciones Científicas De Investigación

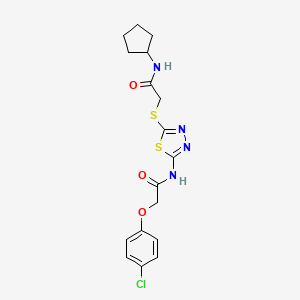

- The compound has been studied for its antifungal properties. Researchers synthesized a series of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides starting from 4-chloropyridine-3-sulfonamide. These derivatives showed efficacy against strains of Candida, Geotrichum, Rhodotorula, and Saccharomyces isolated from patients with mycosis. Some compounds demonstrated greater efficacy than fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa species .

- A docking study revealed the potential mode of binding of the most active compounds (such as compound 26, 34, and 35) to Candida albicans lanosterol 14α-demethylase. Understanding the binding interactions can guide further drug development efforts .

- Selected compounds were evaluated for cytotoxicity on the NCI-60 cell line panel. This assessment provides insights into their safety profile and potential use in cancer therapy .

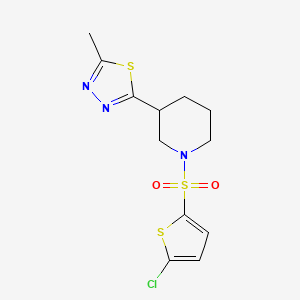

- Another compound with a similar structure, 3-(2-amino-2-oxoethyl)-5-methylhexanoic acid (abbreviated as AOEMHA), has been analyzed for its nonlinear optical properties. Investigating such properties is crucial for applications in photonics and optical devices .

- Although not directly related to this specific compound, pyridine-3-sulfonamides derivatives have been explored for their inhibition of carbonic anhydrase isozymes. Carbonic anhydrase inhibitors find applications in treating conditions like glaucoma, epilepsy, and cancer .

- Arylsulfonamides, including pyridine-3-sulfonamides, constitute a class of biologically active compounds with diverse pharmacological properties. These include antibacterial, antidiabetic, diuretic, antiglaucoma, antiviral, anti-inflammatory, and anticancer activities .

Antifungal Activity

Mode of Binding to Candida albicans Lanosterol 14α-Demethylase

In Vitro Cytotoxicity Evaluation

Third-Order Nonlinear Optical Properties

Carbonic Anhydrase Inhibition

Other Pharmacological Applications

Propiedades

IUPAC Name |

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3S2/c1-19-8-5-3-2-4-7(8)10(18)14-11-15-16-12(21-11)20-6-9(13)17/h2-5H,6H2,1H3,(H2,13,17)(H,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUXGESTVSNXCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide | |

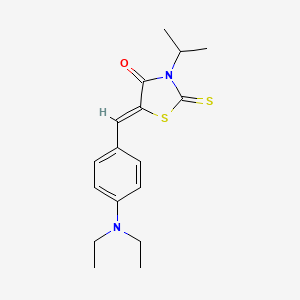

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyclopentyl-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2701481.png)

![4-[(1E)-[(4-fluoro-3-nitrophenyl)imino]methyl]phenol](/img/structure/B2701484.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2701485.png)

![2-[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2701486.png)

![4-acetyl-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2701487.png)